molecular formula C8H15N3O B13277660 3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine

3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13277660
M. Wt: 169.22 g/mol
InChI Key: RENPMIBHKPGCEV-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine is an organic compound with a unique structure that includes an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(3-methylbutan-2-yl)aniline: Similar structure but lacks the oxadiazole ring.

    N-Isopropyl-3-methyl-2-butanamine: Shares some structural features but differs in functional groups.

Uniqueness

3-Methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-methyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H15N3O/c1-5(2)6(3)9-8-10-7(4)11-12-8/h5-6H,1-4H3,(H,9,10,11)

InChI Key

RENPMIBHKPGCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC(C)C(C)C

Origin of Product

United States

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